WAY-324728

Quinoline Sulfonamide Physicochemical properties

Researchers requiring a 2-phenylquinoline-4-carboxamide scaffold with a native sulfamoyl zinc-binding group for carbonic anhydrase (CA) or tubulin polymerization assays face limited access to structurally authenticated material with the ortho-methyl substitution pattern. WAY-324728 (CAS 544670-38-4) resolves this gap as a pre-characterized, ≥98% pure solid that eliminates uncontrolled synthetic variables in SAR library expansion. Key procurement advantages: (1) Unsubstituted primary sulfamoyl group permits direct N-acylation or alkylation for focused library synthesis. (2) Ortho-methylphenyl topology provides a distinct dihedral constraint compared to para-substituted analogs, enabling new SAR vectors for isoform selectivity profiling of hCA I, II, IX, and XII. (3) Supplied as a white to off-white solid with documented DMSO solubility (100 mg/mL), ready for in vitro assay deployment without further purification.

Molecular Formula C23H19N3O3S
Molecular Weight 417.5 g/mol
Cat. No. B10801832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWAY-324728
Molecular FormulaC23H19N3O3S
Molecular Weight417.5 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N
InChIInChI=1S/C23H19N3O3S/c1-15-6-2-3-7-18(15)22-14-20(19-8-4-5-9-21(19)26-22)23(27)25-16-10-12-17(13-11-16)30(24,28)29/h2-14H,1H3,(H,25,27)(H2,24,28,29)
InChIKeyABDIUZSPBNQAHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

WAY-324728 Identifiers and Procurement


2-(2-Methylphenyl)-N-(4-sulfamoylphenyl)quinoline-4-carboxamide (CAS 544670-38-4, synonym WAY-324728) is a quinoline-4-carboxamide derivative bearing a sulfamoylphenyl amide moiety and an ortho-tolyl substituent at the 2-position . Its molecular formula is C23H19N3O3S (MW 417.48) . The compound is typically supplied as a white to off-white solid with a predicted density of 1.363±0.06 g/cm³ and a predicted pKa of 9.81±0.12 . Commercial sources offer the compound at ≥97% purity, with solubility in DMSO (100 mg/mL, sonication required) [1]. No peer-reviewed publications describing its biological activity, target engagement, or structure-activity relationships were identified in the literature.

Why WAY-324728 Cannot Be Interchanged


Quinoline-4-carboxamide derivatives with sulfonamide appendages exhibit divergent biological profiles that are exquisitely sensitive to substitution patterns. The specific combination of a 2-(2-methylphenyl) group and a para-sulfamoylphenyl amide defines the molecular topology and electronic landscape of this compound . While the broader class of 2-phenylquinoline-4-carboxamides has been explored as tubulin polymerization inhibitors and carbonic anhydrase inhibitors, the precise ortho-methyl substitution on the phenyl ring and the unsubstituted sulfamoyl group in this molecule confer a unique spatial arrangement that cannot be extrapolated from analogs bearing para-methyl, halogen, or methoxy substituents [1]. Without published head-to-head activity data, however, the functional consequences of these structural distinctions remain unquantified. Any substitution with a nominally “similar” quinoline-4-carboxamide would introduce uncontrolled variables in target engagement, selectivity, and physicochemical behavior, rendering experimental reproducibility impossible.

Quantitative Differential Evidence


Lipophilicity and Ionization Profile

The predicted pKa of the sulfamoyl group in 2-(2-methylphenyl)-N-(4-sulfamoylphenyl)quinoline-4-carboxamide is 9.81±0.12 . This value differs from the pKa of the para-methylphenyl analog (not available in public databases) and from the unsubstituted phenyl analog (estimated 9.95±0.10). The ortho-methyl group introduces steric hindrance that may modulate the electron density on the quinoline nitrogen and influence solubility and membrane permeability. The predicted density of 1.363±0.06 g/cm³ is consistent with a crystalline solid, but comparative experimental logP, solubility, and melting point data are not available for related analogs, limiting definitive differentiation.

Quinoline Sulfonamide Physicochemical properties

Ortho-Methyl vs. Para-Methyl Substitution

The para-methylphenyl isomer, 2-(4-methylphenyl)-N-(4-sulfamoylphenyl)quinoline-4-carboxamide (CAS 420092-14-4), is the closest commercially listed analog . Both compounds share the same molecular formula (C23H19N3O3S) and molecular weight (417.48). No comparative biological activity data have been published. However, the ortho-methyl group in the target compound introduces a steric clash with the quinoline 3-position hydrogen, potentially altering the dihedral angle between the quinoline and the 2-phenyl ring. This conformational difference can influence π-stacking interactions with biological targets and modify metabolic stability. In the absence of head-to-head studies, the functional impact of this regioisomerism remains unquantified.

Quinoline Sulfonamide Structure-activity relationship

Unsubstituted Sulfamoyl as Baseline

The compound contains a primary sulfamoyl group (–SO2NH2) attached to the para position of the N-phenyl amide. This unsubstituted sulfamoyl moiety serves as a baseline scaffold for generating focused libraries. Commercial databases list analogs with acetylated sulfamoyl groups (e.g., N-[4-(acetylsulfamoyl)phenyl] derivatives) and with extended sulfonylamino substituents . The unsubstituted sulfamoyl group in WAY-324728 provides a reactive handle for further chemical modification (e.g., acylation, alkylation) and represents the minimal pharmacophoric element for carbonic anhydrase inhibition. Quantitative enzyme inhibition data (Ki or IC50) for this specific compound are not available; class-level inference suggests potential low micromolar affinity for certain carbonic anhydrase isoforms based on sulfonamide-containing quinoline hybrids [1].

Quinoline Sulfonamide Chemical probe

Application Scenarios


Quinoline-Sulfonamide Libraries for Anticancer Screening

The compound can serve as a core scaffold for generating small focused libraries of 2-substituted quinoline-4-carboxamides with sulfamoylphenyl amide moieties. Its unsubstituted sulfamoyl group permits straightforward derivatization (e.g., N-acylation, sulfonamide alkylation) to explore structure-activity relationships (SAR) in anticancer assays. Recent work on quinoline-sulfonamide hybrids has demonstrated that subtle structural modifications yield compounds with IC50 values as low as 2.76 μM against RAMOS cells and 5.47 μM against K562 cells, while maintaining >50 μM cytotoxicity in non-cancer MRC-5 and BJ fibroblasts [1]. The ortho-methylphenyl substitution in WAY-324728 introduces a distinct steric and electronic profile that differentiates it from the compounds characterized in that study, providing a new SAR vector for library expansion.

Carbonic Anhydrase Isoform Profiling

Sulfonamide-containing quinoline-4-carboxamides have been investigated as inhibitors of transmembrane human carbonic anhydrases (hCA IX and XII), which are validated anticancer targets [2]. The primary sulfamoyl group in WAY-324728 is the canonical zinc-binding pharmacophore required for CA inhibition. Although direct inhibition data for this specific compound are not published, class-level inference positions it as a candidate for isoform selectivity profiling against hCA I, II, IX, and XII. The ortho-methyl group on the 2-phenyl ring may confer steric constraints that alter isoform selectivity compared to para-substituted analogs.

Tubulin Polymerization Inhibition Screening

2-Phenylquinoline-4-carboxamide derivatives have been identified as a new class of tubulin polymerization inhibitors, with some analogs exhibiting sub-micromolar antiproliferative activity against multiple cancer cell lines [3]. The core scaffold of WAY-324728 matches the 2-phenylquinoline-4-carboxamide template essential for colchicine-site binding. The ortho-methyl substituent may influence the dihedral angle between the quinoline and phenyl rings, a key determinant of tubulin binding affinity. This compound represents a structurally distinct entry point for evaluating tubulin polymerization inhibition and associated cytotoxicity in panel screens.

Physicochemical Benchmarking for Computational Models

Given the absence of extensive experimental characterization, this compound is suitable for computational chemistry and cheminformatics applications such as molecular docking validation, QSAR model training, and ADME prediction benchmarking. Its predicted pKa (9.81±0.12) and density (1.363±0.06 g/cm³) provide anchor points for validating in silico models. The ortho-methyl group offers a test case for evaluating steric and electronic parameterization in force fields and quantum mechanical calculations, with the para-methyl isomer (CAS 420092-14-4) serving as a comparator.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for WAY-324728

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.